Isoschaftoside, a C-glycosyl flavonoid extracted from the root exudates of Desmodium uncinatum, has been the subject of research for its potential anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory mediators in microglia, which are immune cells in the brain that play a role in both defending against infection and contributing to neuroinflammation [].
Specifically, research demonstrates that isoschaftoside inhibits the activation of specific pathways (ERK1/2/mTOR and HIF-1α) involved in inflammatory responses within microglia []. This leads to the downregulation of pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. These findings suggest that isoschaftoside may be a promising candidate for the prevention or treatment of neurodegenerative diseases associated with neuroinflammation, such as Alzheimer's disease and Parkinson's disease [].
Isoschaftoside is a C-glycosylflavonoid, specifically an apigenin derivative, characterized by its unique structure comprising two sugar moieties: α-L-arabinopyranose at the C-6 position and β-D-glucopyranose at the C-8 position of the flavonoid backbone. Its molecular formula is C26H28O14, and it appears as an amorphous yellow solid . Isoschaftoside has been isolated from various plant sources, notably from the root exudates of Desmodium uncinatum, where it plays a significant role in allelopathy against parasitic plants like Striga spp. .
Isoschaftoside demonstrates a range of biological activities:
The biosynthesis of isoschaftoside involves sequential glucosylation and arabinosylation processes. The enzymes responsible for these modifications are homologous but functionally distinct . Laboratory synthesis can also be achieved through chemical glycosylation techniques, although specific protocols are less documented in literature.
Isoschaftoside has several applications:
Studies have indicated that isoschaftoside interacts significantly with various biological pathways:
These interactions highlight its multifaceted roles in biological systems.
Isoschaftoside shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Schaftoside | C-glycosylflavonoid | Contains glucose at C-6 instead of arabinose |
Apigenin | Flavone | Lacks sugar moieties; serves as aglycone |
Luteolin | Flavone | Different sugar substitutions; more widespread in plants |
Rutin | O-glycosylflavonoid | Contains a rhamnose sugar; different glycosylation pattern |
Isoschaftoside's unique combination of sugars (α-L-arabinopyranose and β-D-glucopyranose) distinguishes it from other flavonoids, particularly in its allelopathic function against parasitic plants and its specific biological activities.
Isoschaftoside is a trihydroxyflavone derivative with the IUPAC name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one . Its molecular formula is C₂₆H₂₈O₁₄, with a molecular weight of 564.5 g/mol . Key identifiers include:
Parameter | Value |
---|---|
CAS Registry Number | 52012-29-0 |
PubChem CID | 3084995 |
CHEBI ID | CHEBI:75589 |
Synonyms | Isoshaftoside, 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranosylapigenin |
This compound is found in plants such as Desmodium uncinatum, Camellia sinensis, and Glycine max .
Isoschaftoside features C-glycosidic linkages at positions 6 and 8 of the apigenin backbone:
This arrangement distinguishes it from Schaftoside, which has the glucosyl and arabinosyl groups reversed (6-β-D-glucosyl and 8-α-L-arabinosyl) . The stereochemistry of the sugar residues is critical for biological activity, as C-glycosides exhibit enhanced stability compared to O-glycosides .
While direct crystallographic data for Isoschaftoside is limited, X-ray crystallography has been pivotal in studying related C-glycosyltransferases (CGTs) involved in its biosynthesis. For example, the crystal structure of SbCGTb (a UDP-glucose transferase) revealed active-site residues critical for C-glycosylation specificity . Key insights include:
Table 2: Structural Features of Isoschaftoside and Schaftoside
Isoschaftoside and Schaftoside are positional isomers differing in sugar arrangement. This structural variation impacts their interactions with biological targets. For example: